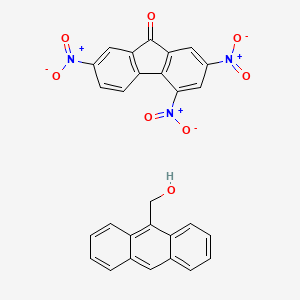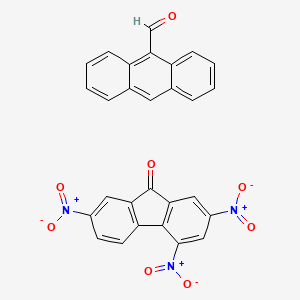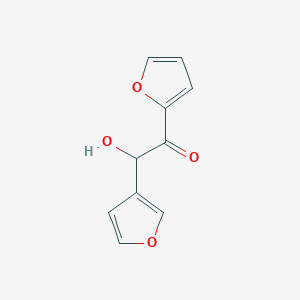
2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)
Vue d'ensemble
Description
The compound “2,4,7-trinitro-9H-fluoren-9-one - 5-methoxy-8-quinolinamine (1:1)” is a biochemical . It forms charge-transfer complexes with non-linear polycyclic aromatic hydrocarbons acting as donors . The crystal and molecular structure of the (1:1) 2,4,7-trinitro-9H-fluoren-9-one complex with phenanthrene (C 13 H 5 N 3 O 7 ·C 14 H 10) has been determined .
Molecular Structure Analysis
The molecular structure of the (1:1) 2,4,7-trinitro-9H-fluoren-9-one complex with phenanthrene (C 13 H 5 N 3 O 7 ·C 14 H 10) has been determined by X-ray diffraction analysis . In the crystal of the complex, the donor and acceptor molecules form mixed {– D – A – D – A –} ∞ stacks .Chemical Reactions Analysis
Charge-transfer complexes formed by organic molecules acting as donors (D) and acceptors (A) of π electrons demonstrate a wide range of unique physical properties . The properties of these complexes are determined by the difference between the ionization potential of the donor and the electron affinity of the acceptor .Mécanisme D'action
The mechanism of action of the compound is related to its charge-transfer complexes. The properties of these complexes depend on the difference between the ionization potential of the donor and the electron affinity of the acceptor . This can be approximated as the difference between the energy of the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor .
Safety and Hazards
Orientations Futures
Charge-transfer complexes attract the attention of researchers from both the scientific and applied viewpoints . They can be used in the development of various electronic and optoelectronic devices such as field transistors, light-emitting diodes, and photovoltaic cells of solar batteries . The search for novel efficient donors and acceptors, preparation of the charge-transfer complexes based on them, and study of their properties are among topical issues leading to promising results .
Propriétés
IUPAC Name |
5-methoxyquinolin-8-amine;2,4,7-trinitrofluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2O/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h1-5H;2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJNTOBUDVTNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}nicotinamide](/img/structure/B3823940.png)
![2,7-dibenzoyl-2,7-dihydro[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole](/img/structure/B3823942.png)
![[1,2,3]triazolo[4,5-e][1,2,3]benzotriazole-2,7-dicarboxamide](/img/structure/B3823945.png)
![1-{2-[5-(4-fluoro-2-methoxyphenyl)-4-phenyl-1H-imidazol-1-yl]ethyl}-4-methylpiperazine](/img/structure/B3823961.png)

![2-cyclopropyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B3823975.png)
![3-{[(2-isopropyl-5-methylcyclohexyl)oxy]carbonyl}-3-butenoic acid](/img/structure/B3823986.png)
![2,2',2'',2'''-[(4,8-di-1-piperidinyl-4a,8a-dihydropyrimido[5,4-d]pyrimidine-2,6-diyl)dinitrilo]tetraethanol](/img/structure/B3823991.png)





![N-[3-hydrazino-1-(4-isopropoxyphenyl)-3-oxopropyl]-4-methylbenzenesulfonamide](/img/structure/B3824051.png)
